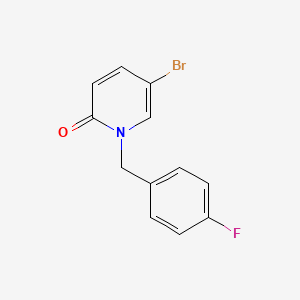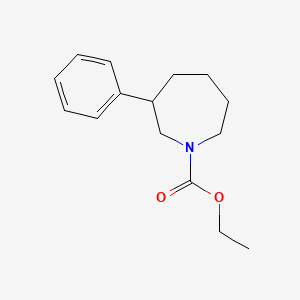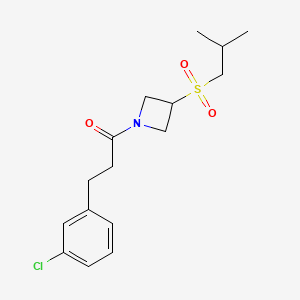![molecular formula C15H12Cl3N3O2S B2353754 1-(4-Chlorophenyl)-3-[[2-(2,3-dichlorophenoxy)acetyl]amino]thiourea CAS No. 1024342-88-8](/img/structure/B2353754.png)
1-(4-Chlorophenyl)-3-[[2-(2,3-dichlorophenoxy)acetyl]amino]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-3-[[2-(2,3-dichlorophenoxy)acetyl]amino]thiourea, also known as diuron, is a widely used herbicide that belongs to the class of substituted ureas. It was first introduced in the 1950s and has since been used to control the growth of weeds in various crops. Diuron is a white crystalline solid that is sparingly soluble in water but highly soluble in organic solvents.
Aplicaciones Científicas De Investigación
1. Synthesis and Molecular Docking Studies
- Bioactive Cu(I) Thiourea Derivatives: Thiourea derivatives, including those related to 1-(4-Chlorophenyl)-3-[[2-(2,3-dichlorophenoxy)acetyl]amino]thiourea, have been synthesized and show potential for DNA interaction and antimicrobial activities. These derivatives were studied for their molecular docking with specific proteins, revealing strong interactions (Hussain et al., 2020).
2. Enzyme Inhibition and Mercury Sensing
- Unsymmetrical Thiourea Derivatives as Enzyme Inhibitors: Studies on thiourea derivatives, including 1-(4-chlorophenyl)-3-phenylthiourea, demonstrate enzyme inhibition and potential as mercury sensors. They exhibit significant inhibition against acetylcholinesterase and butyrylcholinesterase, which is crucial for potential therapeutic applications (Rahman et al., 2021).
3. Antioxidant Activity
- Thiazole Analogue Derivatives with Antioxidant Properties: New derivatives with thiourea functionality, similar to the compound of interest, show potent antioxidant activity. This indicates potential therapeutic applications, particularly in combating oxidative stress-related diseases (Reddy et al., 2015).
4. Potential in Antimicrobial Agents
- Antimicrobial Properties: Thiourea derivatives demonstrate considerable antimicrobial activities, including effects against various bacterial and fungal strains. This suggests their use as potential antimicrobial agents, relevant in addressing bacterial and fungal infections (Kubba & Hameed A. Rahim, 2018).
5. Applications in Organic Synthesis
- Role in Organic Synthesis: Thiourea compounds play a significant role in organic synthesis, as evidenced by their use in the formation of various chemical structures and reactions. This highlights their versatility and importance in chemical manufacturing processes (Yin-xiang, 2005).
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3-[[2-(2,3-dichlorophenoxy)acetyl]amino]thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl3N3O2S/c16-9-4-6-10(7-5-9)19-15(24)21-20-13(22)8-23-12-3-1-2-11(17)14(12)18/h1-7H,8H2,(H,20,22)(H2,19,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBIOOGSYWPITPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)OCC(=O)NNC(=S)NC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl3N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-[[2-(2,3-dichlorophenoxy)acetyl]amino]thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{1-[(4-Methylphenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole](/img/structure/B2353718.png)

![2-[1-(Phenylsulfonyl)-4-piperidinyl]-1,3-benzothiazole](/img/structure/B2353723.png)
![2-{1-[(4-Fluorophenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole](/img/structure/B2353724.png)
![2-[4-(propan-2-yl)phenyl]-2H-benzotriazol-5-amine](/img/structure/B2353725.png)
![4-acetyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2353727.png)
![3-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2353728.png)

![2-Oxo-1,2-dihydrobenzo[g]quinoline-3-carbaldehyde](/img/structure/B2353735.png)

![3-[[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-methylamino]pyrazine-2-carbonitrile](/img/structure/B2353737.png)
![6-ethyl-1,3-dimethyl-5-((2-oxopropyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2353738.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(dimethylamino)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2353739.png)
